molecular formula C14H16F3N3O B11743981 1-tert-butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine CAS No. 1019011-39-2

1-tert-butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine

Cat. No.: B11743981
CAS No.: 1019011-39-2
M. Wt: 299.29 g/mol
InChI Key: BJIPJCISPMJOPY-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine is a chemical compound with the molecular formula C14H16O1N3F3 This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a tert-butyl group and an amine group

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

In an industrial setting, the production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include controlling temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

1019011-39-2

Molecular Formula

C14H16F3N3O

Molecular Weight

299.29 g/mol

IUPAC Name

2-tert-butyl-5-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine

InChI

InChI=1S/C14H16F3N3O/c1-13(2,3)20-12(18)8-11(19-20)9-4-6-10(7-5-9)21-14(15,16)17/h4-8H,18H2,1-3H3

InChI Key

BJIPJCISPMJOPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2=CC=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

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